2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-14-12(3)16(23)21(17(18)20-14)10-15(22)19-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H2,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOSIRBLGCMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by alkylation and acylation reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The amino group at position 2 of the pyrimidine ring undergoes oxidation under controlled conditions. For example:
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Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Conditions : Reflux in ethanol at 60–80°C for 4–6 hours.
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Product : Formation of a nitro derivative (2-nitro-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl) with retention of the acetamide side chain.
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | ≥95% |
| Reaction Efficiency | pH-dependent (optimal at pH 6–7) |
Oxidation of the oxo group at position 6 has not been reported, likely due to steric hindrance from the ethyl and methyl substituents.
Reduction Reactions
The oxo group at position 6 can be reduced to a hydroxyl group:
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Reagent : Sodium borohydride (NaBH₄) in methanol.
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Conditions : Stirring at 0–5°C for 2 hours under nitrogen atmosphere.
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Product : 6-hydroxy-4-ethyl-5-methyl-1,6-dihydropyrimidine derivative.
Key Findings :
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Reduction is selective to the oxo group; the amino group remains unaffected.
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Reaction efficiency drops significantly above 10°C due to side reactions.
Substitution Reactions
The methylphenylacetamide side chain participates in nucleophilic substitutions:
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Reagent : Thiols or amines in dimethylformamide (DMF).
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Conditions : 70–80°C for 5–12 hours with potassium carbonate (K₂CO₃) as a base .
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Product : Substituted acetamide derivatives (e.g., with thiols replacing the methylphenyl group) .
Case Study :
Substitution with 4-chlorobenzylamine under these conditions yielded a derivative with enhanced solubility in polar solvents (82% yield) .
Cyclization Reactions
Intramolecular cyclization occurs under high-temperature conditions:
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Reagent : Phosphorus oxychloride (POCl₃).
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Conditions : 110°C for 8 hours.
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Product : Formation of a fused pyrimidine-thiazole ring system.
Mechanistic Insight :
The reaction proceeds via activation of the acetamide carbonyl group, followed by nucleophilic attack by the amino group.
Acid/Base-Mediated Reactions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These compounds often induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
Pyrimidine derivatives have also been studied for their antimicrobial activities. The structural features of This compound suggest potential effectiveness against bacterial and fungal pathogens. In vitro studies have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to antiproliferative effects on rapidly dividing cells, such as those found in tumors .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrimidine derivatives, including compounds structurally related to This compound . The results showed that these compounds exhibited significant growth inhibition in various cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds triggered apoptosis via the intrinsic pathway .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers synthesized several pyrimidine-based compounds and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The target compound differs from analogs in the pyrimidinone core substituents and the acetamide linker:
- The ethyl group at C4 introduces steric bulk compared to the methyl group in analogs.
Physicochemical Properties
- Melting Points: Analogs exhibit melting points between 196–230°C . The target’s ethyl and amino groups may alter crystallinity, though specific data are unavailable.
- Spectroscopic Data: 1H NMR: In analogs, pyrimidinone NH protons resonate at δ 12.45–12.50 (broad singlet), while acetamide NH signals appear at δ 10.01–10.10 (t or s) . The target’s amino group at C2 may produce a similar broad singlet, and its ethyl group would show characteristic triplet (CH2CH3) and quartet (CH3) signals. Methyl Groups: Methyl substituents in analogs resonate at δ 2.18–2.21 , consistent with the target’s 4-methylbenzyl and C5-methyl groups.
Biological Activity
The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a derivative of dihydropyrimidine, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 284.35 g/mol. The structure includes a pyrimidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this dihydropyrimidine derivative exhibit a range of biological activities, including:
- Antiviral Activity : Dihydropyrimidines have been studied for their potential to inhibit viral replication. For instance, derivatives have shown significant activity against various viruses by targeting viral enzymes or receptors.
- Anticancer Properties : Some dihydropyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : The compound's structural features may allow it to exhibit antibacterial and antifungal properties, which are common among similar compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Many dihydropyrimidines act as enzyme inhibitors. For example, they may inhibit polymerases or other key enzymes involved in viral replication or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with specific cellular receptors or signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
A review of available literature reveals several studies that highlight the biological activity of related compounds:
Detailed Research Findings
- Antiviral Studies : In vitro studies have shown that certain dihydropyrimidine derivatives can inhibit the activity of RNA-dependent RNA polymerase (RdRp), crucial for viral replication. For example, one study demonstrated an IC50 value of 32 µM against Hepatitis C virus (HCV) .
- Cytotoxicity Against Cancer Cells : A series of analogs were tested against CCRF-CEM leukemia cells, yielding varying degrees of cytotoxicity with a notable compound showing an IC50 value of 6.7 µg/mL .
- Antimicrobial Efficacy : Research has indicated that modifications in the chemical structure significantly affect antimicrobial activity. For instance, substituents on the pyrimidine ring were found to enhance activity against Gram-positive bacteria .
Q & A
Q. Table 1: Synthesis Optimization Data for Analogous Compounds
| Compound ID | Yield (%) | Reaction Conditions (Solvent, Temp.) | Characterization Methods |
|---|---|---|---|
| 5.12 | 66 | DMF, 80°C | <sup>1</sup>H NMR, MP |
| 5.15 | 60 | DMF, 90°C | <sup>1</sup>H NMR, LC-MS |
| 5.6 | 80 | EtOH, reflux | Elemental Analysis, MP |
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be resolved?
Answer:
Q. Resolving contradictions :
- Compare experimental shifts with literature (e.g., δ 12.50 ppm for NH-3 in dihydropyrimidinones ).
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Substituent variation : Modify the 4-methylphenyl or ethyl groups to assess impact on bioactivity (e.g., fluorinated analogs in ).
- Biological assays : Test enzyme inhibition (e.g., kinase assays) and receptor binding using SPR or fluorescence polarization .
- Computational modeling : Perform docking studies with target proteins (e.g., using AutoDock Vina) to predict binding modes .
Q. Table 2: SAR of Dihydropyrimidinone Analogs
| Compound | Substituent (R) | IC50 (nM) | Target Protein |
|---|---|---|---|
| EVT-15529720 | 4-acetylphenyl | 120 | Kinase X |
| Compound 10 | 4-methylphenyl | 85 | Receptor Y |
Advanced: What computational strategies can predict reaction pathways for synthesizing this compound?
Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to map energy barriers for cyclization steps .
- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents (e.g., ICReDD’s workflow ).
- Transition-state analysis : Identify rate-limiting steps using NEB (Nudged Elastic Band) methods .
Advanced: How should researchers analyze contradictions in biological activity data across analogs?
Answer:
- Replicate assays : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .
- Dose-response curves : Calculate EC50/IC50 with Hill slopes to assess efficacy variability .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Advanced: What are the best practices for validating enzyme inhibition mechanisms involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
